

X-ray crystallography of 2,3,6-Trifluoropyridine-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,6-Trifluoropyridine-4-carboxylic acid

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An in-depth analysis of the crystallographic data of **2,3,6-trifluoropyridine-4-carboxylic acid** derivatives reveals key structural insights crucial for researchers in drug discovery and materials science. This guide provides a comparative analysis of their molecular geometries, intermolecular interactions, and crystal packing, supported by experimental data and protocols.

Comparison of Crystallographic Data

While specific crystallographic data for **2,3,6-trifluoropyridine-4-carboxylic acid** is not publicly available, analysis of closely related fluorinated pyridine carboxylic acid derivatives provides valuable comparative insights. The following table summarizes key crystallographic parameters for representative compounds, offering a baseline for understanding the structural impact of fluorination and carboxylation on the pyridine ring.

Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
4- (Trifluoro met hyl) pyridine -2- carboxylic acid	C ₇ H ₄ F ₃ NO ₂	Triclinic	P-1	9.18 63(6))	15.1 325(9)	17.6 356(11)	107. 189(2)	93.1 26(2))	103. 753(2)	225 4.2(2)	12	[1]
2- [(2,3 ,5,6- Tetra aflu orop yridi n-4- yl)am in o]et hyl met hacr ylat e	C ₁₁ H ₁₀ F ₄ N ₂ O ₂	Monoclinic	P2 ₁ /n	-	-	-	-	-	-	-	1	[2]
N- (2,3 5,6- Tetr	C ₆ H ₂ F ₄ N ₂ O	-	-	-	-	-	-	-	-	-	-	[3]

aflu
orop
yridi
n-4-
yl)fo
rma
mid
e

2,4-
Dim
ethy
l-6-
oxo-
1,6-
dihy
drop
yridi
n-3-
carb
oxa
mid
e
dihy
drat
e

		Orth										
drop	-	orho	Pbc	5.02	12.3	25.5						
yridi	-	mbi	a	6(1)	20(7)	51(1)	90	90	90	-	-	[4]
n-3-		c))						

Key Observations:

- Hydrogen Bonding: In the crystal structures of related compounds, N—H···O hydrogen bonds are a recurring motif, often linking molecules into chains.[\[2\]](#) The presence of both a carboxylic acid group and a pyridine nitrogen atom in **2,3,6-trifluoropyridine-4-carboxylic acid** suggests a high likelihood of forming strong O—H···N hydrogen bonds, which can significantly influence crystal packing.
- Fluorine Interactions: Weak hydrogen-bonding interactions involving fluorine atoms, such as C—H···F contacts, are also observed, contributing to the overall supramolecular

architecture.[2] Hirshfeld surface analysis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate revealed that F···H/H···F interactions are the largest contribution to the surface contacts.[2]

- Molecular Conformation: The planarity of the pyridine ring and the orientation of the carboxylic acid group are critical. In N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, the C_β—N—C—O torsion angle indicates an anti-conformation.[3]

Experimental Protocols

A standard experimental protocol for the single-crystal X-ray diffraction of pyridine carboxylic acid derivatives involves the following steps:

1. Crystal Growth:

- Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For example, crystals of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide were obtained by layering dichloromethane with hexanes.[3]

2. Data Collection:

- A suitable crystal is mounted on a diffractometer.
- X-ray diffraction data are collected using a detector such as a CCD or CMOS detector, often with graphite-monochromatized radiation (e.g., Cu/K α or Mo/K α).[5]
- Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[1]

3. Data Processing and Structure Solution:

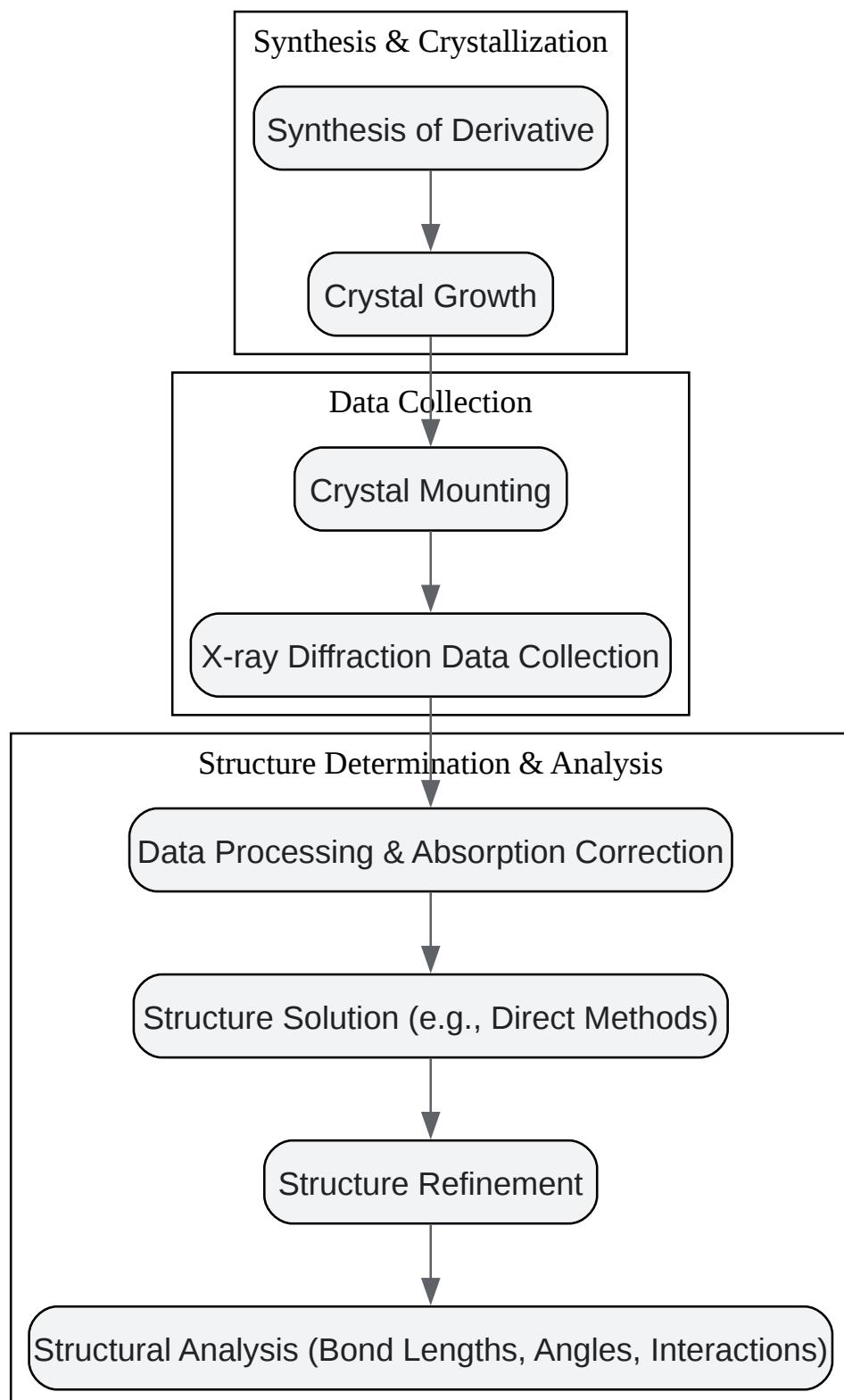
- The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.[5]
- The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares techniques using software like SHELXL.[5]

4. Structural Analysis:

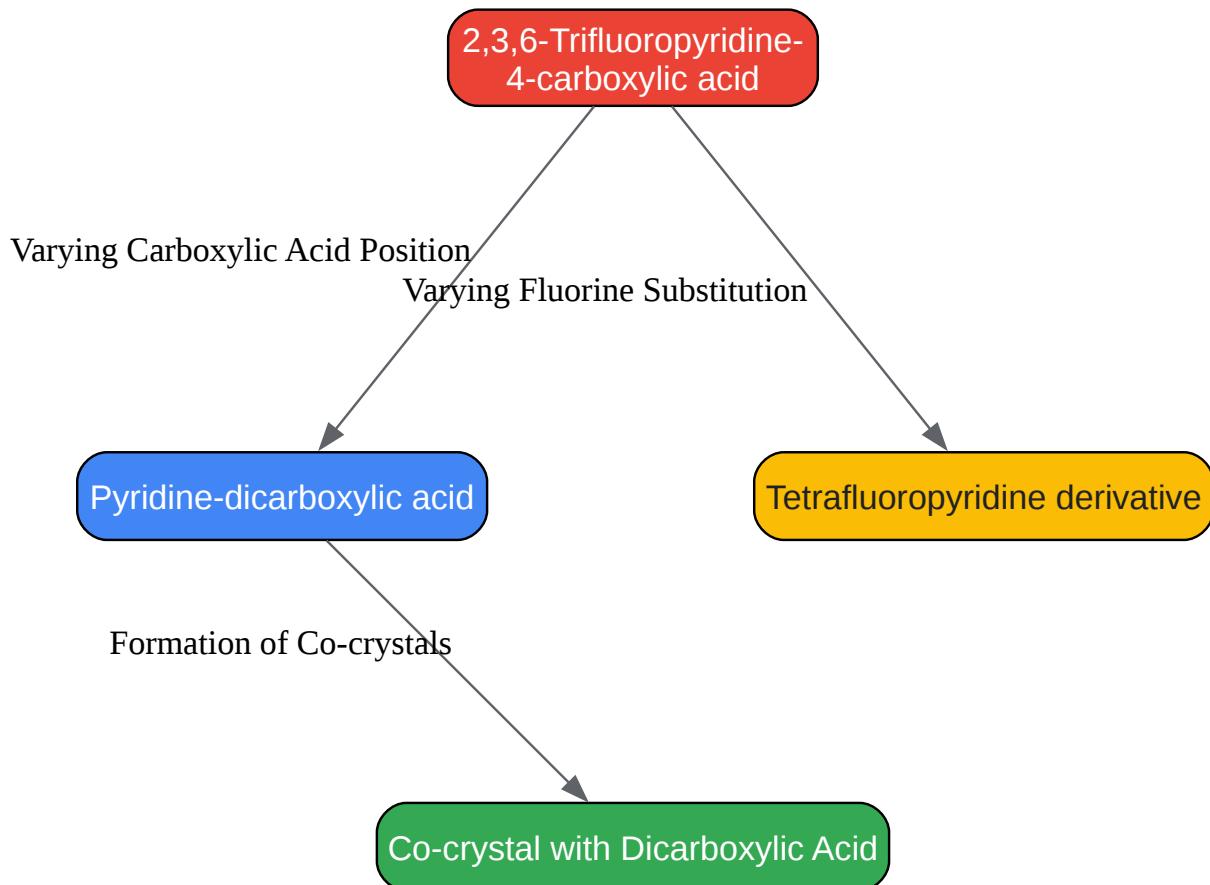
- The final refined structure provides information on bond lengths, bond angles, and torsion angles.
- Intermolecular interactions are analyzed to understand the crystal packing.
- Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular contacts.[\[2\]](#)

Visualizations

To aid in the understanding of the experimental workflow and molecular relationships, the following diagrams are provided.

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Caption: Experimental workflow for X-ray crystallography.



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Caption: Comparison of related pyridine derivatives.

Alternative Techniques

While single-crystal X-ray diffraction is the gold standard for determining crystal structures, other techniques can provide complementary information, especially when suitable single crystals are unavailable.

- Powder X-ray Diffraction (PXRD): This technique is invaluable for phase identification, quantification of polymorphic mixtures, and can sometimes be used for structure solution.^[6] It is a non-destructive method that provides a unique fingerprint for each crystalline phase.^[6]
- Computational Chemistry (DFT): Density Functional Theory calculations can be used to optimize molecular geometries and predict spectroscopic properties, providing a comparison

to experimental data.[\[7\]](#)

- Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular interactions within a crystal lattice, providing insights into the forces that govern crystal packing.[\[2\]](#)

The strategic incorporation of fluorine atoms and carboxylic acid functionalities into pyridine scaffolds continues to be a promising avenue in the development of new therapeutic agents and functional materials.[\[8\]](#)[\[9\]](#) A thorough understanding of their three-dimensional structures through X-ray crystallography is paramount for rational design and optimization.

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- To cite this document: BenchChem. [X-ray crystallography of 2,3,6-Trifluoropyridine-4-carboxylic acid derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304213#x-ray-crystallography-of-2-3-6-trifluoropyridine-4-carboxylic-acid-derivatives>]

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